Niobium(v) phenoxide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H30NbO5 |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
niobium;phenol |
InChI |
InChI=1S/5C6H6O.Nb/c5*7-6-4-2-1-3-5-6;/h5*1-5,7H; |
InChI Key |
YPKMMYNSZVGZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[Nb] |
Origin of Product |
United States |
Synthesis and Structural Characterization
The synthesis of niobium(V) phenoxide complexes often involves the reaction of a niobium pentahalide, such as niobium pentachloride (NbCl₅), with a phenol (B47542) or a silylated phenoxide. The stoichiometry of the reactants can be controlled to produce complexes with a varying number of phenoxide ligands.
For example, the reaction of NbCl₅ with 2-phenylphenol (B1666276) or 2-tert-butyl-4-methoxyphenol (B74144) in different molar ratios yields complexes with the general formulas NbCl₄(OAr) and Nb(OAr)₅. primescholars.com Similarly, reactions of Nb(NAr)(N=CtBu₂)₃ with varying equivalents of 2,6-diisopropylphenol (Ar'OH) produce mono-, bis-, and tris(phenoxide) complexes. acs.org
The structures of these complexes are often determined using single-crystal X-ray diffraction. nih.govacs.org These studies have revealed a range of coordination geometries around the niobium center, including distorted octahedral and trigonal bipyramidal structures. nih.govacs.orgarabjchem.org For instance, the complex [NbCl(OC₆H₄C(CH₃)₃-2)₄] has been proposed to have a square-pyramidal geometry based on spectral and molecular modeling studies. researchgate.neticm.edu.pl
Table 1: Examples of Synthesized this compound Complexes
| Complex | Starting Materials | Key Structural Features |
| NbCl₄(OAr) | NbCl₅, 2-phenylphenol or 2-tert-butyl-4-methoxyphenol | - |
| Nb(OAr)₅ | NbCl₅, 2-phenylphenol or 2-tert-butyl-4-methoxyphenol | - |
| Nb(NAr)(N=CtBu₂)₂(OAr') | Nb(NAr)(N=CtBu₂)₃, Ar'OH | Four-coordinate niobium center acs.org |
| Nb(NAr)(N=CtBu₂)(OAr')₂ | Nb(NAr)(N=CtBu₂)₃, Ar'OH | - |
| Nb(NAr)(OAr')₃ | Nb(NAr)(N=CtBu₂)₃, Ar'OH | - |
| [NbCl(OC₆H₄C(CH₃)₃-2)₄] | NbCl₅, Me₃SiOC₆H₄C(CH₃)₃-2 | Square-pyramidal geometry researchgate.neticm.edu.pl |
| [Nb(O)(O-2,6-R₂C₆H₃)₃] | [Nb(O)Cl₃(CH₃CN)₂], LiO-2,6-R₂C₆H₃ | Four-coordinate niobium center doi.org |
Reactivity and Catalytic Applications
Niobium(V) phenoxide complexes exhibit a range of reactivities, including acting as Lewis acids and participating in catalytic cycles for organic transformations.
Their Lewis acidic character allows them to form adducts with various donor molecules. zenodo.org This property is crucial for their catalytic activity, as they can activate substrates for subsequent reactions.
A significant application of this compound complexes is in polymerization reactions. For instance, imino phenoxide complexes of niobium have been demonstrated to be effective precatalysts for the polymerization of ethylene (B1197577) and the ring-opening polymerization of lactides and ε-caprolactone. rsc.orgresearchgate.net Niobium complexes supported by chalcogen-bridged bis(phenolate) ligands have also shown activity in the polymerization of phenylacetylene. mdpi.com
Table 2: Catalytic Applications of this compound Complexes
| Catalyst System | Reaction | Product |
| Imino phenoxide niobium complexes | Ethylene polymerization | Polyethylene rsc.org |
| Imino phenoxide niobium complexes | Ring-opening polymerization of lactides | Polylactide rsc.org |
| Niobium complexes with chalcogen-bridged bis(phenolate) ligands | Phenylacetylene polymerization | Polyphenylacetylene mdpi.com |
| Niobium benzotriazole (B28993)/benzoxazole (B165842) phenoxide complexes | Ring-opening polymerization of glycidol | Hyperbranched polyglycerols rsc.org |
Chemical Reactivity and Mechanistic Investigations
Ligand Exchange Reactions
Ligand exchange reactions are fundamental to the chemistry of niobium(V) phenoxide complexes, enabling the synthesis of diverse molecular architectures and tuning of the metal center's reactivity. These reactions involve the substitution of existing ligands, such as halides or other ancillary groups, with phenoxide or other moieties.
The synthesis of this compound complexes often begins with niobium(V) halide precursors, from which chloride ligands are substituted by incoming phenoxide or alkoxide groups. A common synthetic route involves the reaction of an (imido)niobium(V) trichloride (B1173362) complex with a lithium phenoxide salt.
For instance, (arylimido)niobium(V) trichloride complexes, such as Nb(NR′)Cl₃(dme) (where dme is 1,2-dimethoxyethane), react with lithium phenoxides like LiOAr′ in diethyl ether to yield the corresponding dichloride phenoxide complexes, Nb(NR′)Cl₂(OAr′)(dme), in high yields (76–84%). acs.orgnih.gov This salt metathesis reaction effectively replaces one halide ligand with a phenoxide ligand, demonstrating a controlled and efficient method for introducing phenoxide moieties to the niobium center.
Table 1: Synthesis of this compound Complexes via Halide Substitution Click on a row to view more details.
| Precursor | Reagent | Product | Yield |
|---|---|---|---|
| Nb(NAr)Cl₃(dme) | LiOAr′ | Nb(NAr)Cl₂(OAr′)(dme) | High |
| Nb(NAr′)Cl₃(dme) | LiOAr′ | Nb(NAr′)Cl₂(OAr′)(dme) | High |
| Nb(NAd)Cl₃(dme) | LiOAr′ | Nb(NAd)Cl₂(OAr′)(dme) | High |
| Nb(NAr)Cl₃(dme) | Li(O-2,6-Ph₂C₆H₃) | Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme) | High |
Ar = 2,6-Me₂C₆H₃; Ar′ = 2,6-ⁱPr₂C₆H₃; Ad = 1-adamantyl nih.gov
This compound complexes containing other ancillary ligands, such as ketimide (N=Cᴿ₂) or imido (NR) groups, can undergo further ligand exchange reactions. These reactions are highly dependent on the stoichiometry of the reactants and the steric bulk of the incoming ligands.
For example, the tris(ketimide) complex Nb(NAr)(N=CᵗBu₂)₃ (where Ar = 2,6-Me₂C₆H₃) reacts with varying equivalents of the phenol (B47542) Ar′OH (where Ar′ = 2,6-ⁱPr₂C₆H₃) to produce a stepwise substitution of the ketimide ligands. nih.gov
With 1.0 equivalent of Ar′OH, the monosubstituted product Nb(NAr)(N=CᵗBu₂)₂(OAr′) is formed. nih.gov
With 2.0 equivalents, the disubstituted product Nb(NAr)(N=CᵗBu₂)(OAr′)₂ is obtained. nih.gov
With 3.0 equivalents, the fully substituted tris(phenoxide) complex Nb(NAr)(OAr′)₃ is generated. nih.gov
This stepwise replacement highlights the ability to precisely control the coordination sphere of the niobium center. However, steric hindrance can limit the extent of substitution. The reaction with the bulkier 2,6-di-tert-butylphenol (B90309), even with 2.0 equivalents, yields only the monosubstituted product Nb(NAr)(N=CᵗBu₂)₂(O-2,6-ᵗBu₂C₆H₃) and requires heating to 70 °C. nih.gov
Imido ligands themselves can exhibit reactivity, engaging in cycloaddition and 1,2-addition reactions with various substrates, demonstrating another facet of ancillary ligand exchange and reactivity. escholarship.org
Reactivity Towards Lewis Bases for Adduct Formation
Niobium(V) centers are Lewis acidic and can react with Lewis bases to form adducts. A Lewis adduct is a compound formed when a Lewis acid and a Lewis base share an electron pair donated by the base, forming a dative bond. wikipedia.org This interaction can involve the coordination of a neutral donor ligand to the metal center.
The formation and reactivity of such adducts have been studied in niobium(V) systems. For example, niobium(V) oxo complexes can coordinate with Lewis bases like triphenylphosphine (B44618) oxide (OPPh₃) to form stable adducts. mdpi.com The reactivity of these adducts can be explored through substitution reactions where the coordinated Lewis base is replaced by another. In the complex cis-[NbO(ca)₂(H₂O)OPPh₃]⁻ (where ca is chloranilate), the OPPh₃ ligand can be substituted by pyridine-type ligands. mdpi.com This substitution demonstrates the dynamic nature of the Lewis acid-base interaction at the niobium(V) center, where one Lewis base can be displaced by another, indicating an equilibrium process for adduct formation. mdpi.com
Salt Metathesis Reactions with this compound Complexes
Salt metathesis, or double displacement, is a common strategy for the synthesis of new this compound complexes. wikipedia.org This type of reaction involves the exchange of ions between two reacting compounds, often resulting in the formation of a new, desired complex. wikipedia.org
A notable example is the synthesis of (arylimido)niobium(V) dichloride phenoxide complexes. The reaction of an (imido)niobium(V) trichloride complex, such as Nb(NR′)Cl₃(dme) (where R′ can be an aryl or alkyl group and dme is 1,2-dimethoxyethane), with a lithium phenoxide (LiOAr′) in diethyl ether (Et₂O) yields the corresponding Nb(NR′)Cl₂(OAr′)(dme) complex in high yields (76–84%). acs.org This reaction proceeds via the metathesis of a chloride ligand for a phenoxide ligand. acs.org
Similarly, novel Nb(V) tBu-imido/N-alkoxy carboxamide complexes have been synthesized through the metathesis reaction between Nb(NtBu)Cl₃(py)₂ and sodium salts of N-alkoxy carboxamides. researchgate.net While not a phenoxide complex, this demonstrates the broader applicability of salt metathesis in modifying the ligand sphere of niobium(V) centers. researchgate.net
The following table summarizes representative salt metathesis reactions involving niobium(V) precursors to yield phenoxide and related complexes.
| Niobium(V) Precursor | Reagent | Product | Yield (%) |
| Nb(NAr)Cl₃(dme) | LiOAr′ | Nb(NAr)Cl₂(OAr′)(dme) | 76-84 |
| Nb(NtBu)Cl₃(py)₂ | Na(edpa) | NbCl₂(NtBu)(pyridine)(edpa) | Not specified |
| Nb(NtBu)Cl₃(py)₂ | Na(mdpa) | NbCl₂(NtBu)(pyridine)(mdpa) | Not specified |
Data sourced from multiple studies. acs.orgresearchgate.net
Transformation of Niobium(V) Phenoxides into other Niobium Compounds
This compound complexes can serve as precursors for the synthesis of other niobium compounds through the substitution of their remaining ligands. For instance, the chloride ligands in niobium(V) complexes stabilized by linear-linked aryloxide trimers, such as [Nb(R-L)Cl₂]₂, can be smoothly replaced. nih.gov Reaction of these dichloride complexes with MeMgI results in the formation of the corresponding dimethyl complexes, [Nb(R-L)Me₂]₂. nih.gov Similarly, treatment with LiStBu affords the bis(thiolate) complex, Nb(Me-L)(StBu)₂. nih.gov
Another type of transformation involves the reaction of the phenoxide ligand itself. In some cases, the phenoxide ligand can be displaced by other alkoxide or aryloxide groups through ligand exchange reactions. For example, the reaction of Nb(NAr)(N=CᵗBu₂)₂(OAr′) with 2,4,6-Me₃C₆H₂OH leads to disproportionation, yielding a mixture of Nb(NAr)(N=CᵗBu₂)(OAr′)₂ and Nb(NAr)(N=CᵗBu₂)(O-2,4,6-Me₃C₆H₂OH)₂(HN=CᵗBu₂). acs.orgnih.gov This indicates a dynamic equilibrium and exchange of phenoxide ligands. acs.orgnih.gov
Furthermore, reactions with highly acidic phenols, such as C₆F₅OH, can lead to more extensive transformations. The reaction of Nb(NAr)(N=CᵗBu₂)₃ with C₆F₅OH can result in the displacement of both ketimide and arylimido ligands to form Nb(N=CᵗBu₂)₂(OC₆F₅)₃(HN=CᵗBu₂). acs.orgnih.gov
The table below illustrates some of these transformations.
| Starting this compound Complex | Reagent | Resulting Niobium Compound |
| [Nb(Me-L)Cl₂]₂ | MeMgI | [Nb(Me-L)Me₂]₂ |
| [Nb(Me-L)Cl₂]₂ | LiStBu | Nb(Me-L)(StBu)₂ |
| Nb(NAr)(N=CᵗBu₂)₂(OAr′) | 2,4,6-Me₃C₆H₂OH | Nb(NAr)(N=CᵗBu₂)(OAr′)₂ and Nb(NAr)(N=CᵗBu₂)(O-2,4,6-Me₃C₆H₂OH)₂(HN=CᵗBu₂) |
Influence of Ligand Steric and Electronic Properties on Reactivity
The reactivity of this compound complexes is significantly influenced by the steric and electronic properties of the ancillary ligands. acs.orgescholarship.org These properties can dictate the coordination geometry, the lability of ligands, and the accessibility of the metal center to incoming substrates. acs.org
Steric Effects: The steric bulk of the phenoxide ligand and other ligands in the coordination sphere plays a crucial role. For instance, in the reaction of Nb(NAr)(N=CᵗBu₂)₃ with phenols, the size of the incoming phenol dictates the degree of substitution. nih.gov While reaction with 2,6-ⁱPr₂C₆H₃OH can lead to the formation of mono-, bis-, and tris(phenoxide) complexes, the more sterically demanding 2,6-ᵗBu₂C₆H₃OH only yields the mono(phenoxide) complex, even with an excess of the phenol and upon heating. nih.gov This steric hindrance prevents the formation of the bis(phenoxide) product. nih.gov
In niobium(V) complexes supported by linear-linked aryloxide trimers, the substituents on the aryloxide backbone influence the reaction products. nih.gov Reaction of NbCl₅ with a less sterically hindered ligand, H₃(Me-L), gives the expected dichloride complex in high yield. nih.gov However, a more bulky ligand, H₃(tBu-L), leads to a mixture of products, including one where a tert-butyl group is lost from the ligand, suggesting that steric strain can induce ligand modification. nih.gov
Electronic Effects: The electronic properties of the ligands, modified by electron-donating or electron-withdrawing substituents, can alter the Lewis acidity of the niobium center and the nucleophilicity of the coordinated ligands. In amine tris(phenolate) niobium(V) complexes used for ring-opening polymerization, varying the substituents on the phenoxy group (e.g., tBu, Cl, OMe) affects the catalyst's structure and activity. acs.org
A significant electronic effect is the trans influence, where the ligand positioned opposite to another ligand can affect its lability. acs.org In amine tris(phenolate) niobium(V) alkoxide complexes, the alkoxide ligand trans to the bridgehead nitrogen donor is found to be less reactive and stabilized towards intramolecular nucleophilic attack. acs.orgnih.gov This difference in lability between ligands at the cis and trans positions is attributed to the electronic influence of the nitrogen atom. acs.org
The following table summarizes the observed effects of ligand properties on reactivity.
| Ligand Modification | System | Observed Effect |
| Increased steric bulk of phenoxide (2,6-ⁱPr₂C₆H₃OH vs. 2,6-ᵗBu₂C₆H₃OH) | Nb(NAr)(N=CᵗBu₂)₃ | Inhibition of multiple ligand substitution. nih.gov |
| Increased steric bulk of aryloxide trimer | NbCl₅ reaction | Ligand fragmentation and mixture of products. nih.gov |
| Varied electronic nature of phenoxy substituents (tBu, Cl, OMe) | Amine tris(phenolate) Nb(V) complexes | Altered catalyst structure and activity in polymerization. acs.org |
| Trans positioning to a nitrogen donor | Amine tris(phenolate) Nb(V) alkoxide | Reduced lability and reactivity of the trans alkoxide ligand. acs.orgnih.gov |
Mechanistic Studies of Reaction Pathways
Mechanistic investigations into the reactions of this compound complexes have revealed detailed pathways, often involving the direct participation of the niobium center in substrate activation.
Many reactions involving niobium(V) phenoxides are initiated by the coordination of a substrate to the Lewis acidic niobium center. This initial coordination step is crucial for bringing the reactants into proximity and activating the substrate for subsequent transformation.
A clear example is the reaction of (arylimido)niobium(V) ketimide phenoxide complexes with phenols and alcohols. acs.orgnih.gov It has been demonstrated that the reaction proceeds not through simple protonolysis, but via the coordination of the incoming phenol or alcohol to the niobium atom. acs.orgnih.gov This coordination is followed by a proton transfer from the coordinated phenol/alcohol to a ketimide or another phenoxide ligand. acs.orgnih.gov Evidence for this coordination-driven pathway comes from the observation of disproportionation products in the reaction of Nb(NAr)(N=CᵗBu₂)₂(OAr′) with 2,4,6-Me₃C₆H₂OH, which suggests a fast equilibrium established through a coordinated intermediate. acs.org
In the context of catalysis, the coordination-insertion mechanism is a well-established pathway for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone, catalyzed by niobium(V) alkoxide and phenoxide complexes. acs.orgnih.gov The mechanism involves:
Coordination: The carbonyl oxygen of the cyclic ester coordinates to the electrophilic niobium(V) center.
Insertion: The coordinated monomer is then attacked by a nucleophilic alkoxide (or the growing polymer chain) attached to the same metal center. This results in the insertion of the monomer into the niobium-alkoxide bond and the opening of the ester ring. nih.gov
The isolation and characterization of a stable niobium(V) complex containing both a coordinated ε-caprolactone monomer and an alkoxide initiating group provides strong evidence for this coordination-driven pathway. acs.orgnih.gov
In the ROP of ε-caprolactone catalyzed by a cationic niobium(V) amine tris(phenolate) complex, computational studies suggest that the initiation of polymerization may require an isomerization or conformational rearrangement of the stable monomer adduct. acs.orgnih.gov In the initially formed, more stable adduct, the alkoxide group is positioned trans to the amine nitrogen, which renders it less nucleophilic. acs.orgnih.gov It is hypothesized that an isomerization, which would place the alkoxide and the coordinated monomer in a different arrangement (e.g., cis to each other), is necessary to facilitate the intramolecular nucleophilic attack that leads to ring opening and polymer chain growth. acs.orgnih.gov This highlights that even after coordination, the specific geometry and potential for intramolecular rearrangement are critical for reactivity.
Coordination Chemistry Aspects
Ligand Design and Tunability of Niobium(V) Phenoxide Complexes
The properties and reactivity of this compound complexes are profoundly influenced by the nature of the phenoxide ligands. By strategically modifying the steric and electronic characteristics of these ligands, chemists can fine-tune the behavior of the resulting metal complexes.
Sterically Hindered Phenoxide Ligands
The introduction of bulky substituents on the phenoxide ligand is a powerful strategy to control the coordination environment around the niobium center. nih.gov Sterically demanding phenols, such as 2,6-di-tert-butylphenol (B90309) and 2,6-diisopropylphenol, are frequently employed to prevent the formation of polymeric species and to stabilize monomeric niobium(V) complexes. nih.govnih.gov The steric bulk of these ligands can influence the number of phenoxide ligands that can coordinate to the metal center and can also affect the reactivity of the complex. nih.govnih.gov
For instance, the reaction of Nb(NAr)(N=CtBu2)3 (where Ar = 2,6-Me2C6H3) with one equivalent of 2,6-iPr2C6H3OH yields the mono-phenoxide complex Nb(NAr)(N=CtBu2)2(O-2,6-iPr2C6H3). acs.org However, increasing the stoichiometry to three equivalents leads to the formation of the tris(phenoxide) complex, Nb(NAr)(O-2,6-iPr2C6H3)3. nih.gov In contrast, the reaction with the even bulkier 2,6-tBu2C6H3OH only proceeds to the mono-phenoxide stage, even with excess phenol (B47542), highlighting the significant role of steric hindrance. nih.gov
The use of sterically hindered phenols has been instrumental in the synthesis and characterization of a variety of this compound complexes, providing insights into their structural and chemical properties. primescholars.com
Phenoxide Ligands with Different Electronic Properties
The electronic nature of the phenoxide ligand, modulated by the presence of electron-donating or electron-withdrawing substituents on the aromatic ring, plays a crucial role in tuning the properties of this compound complexes. arabjchem.orginformaticsglobal.ai These substituents can alter the electron density at the niobium center, thereby influencing the complex's reactivity and stability. nih.govarabjchem.org
For example, the reaction of an (arylimido)niobium(V) tris(ketimide) complex with the electron-deficient phenol, C6F5OH, results in a different outcome compared to reactions with more electron-rich phenols. nih.govacs.org In this case, a reaction occurs at the arylimido ligand, leading to the formation of Nb(N=CtBu2)2(OC6F5)3(HN=CtBu2). acs.orgacs.org This demonstrates how the electronic properties of the phenoxide ligand can direct the reaction pathway.
Furthermore, studies on related vanadium(V) complexes have shown that the rate of substitution reactions is highly dependent on the electronic nature of the phenol. nih.gov For instance, the reactivity of various disubstituted phenols increases in the order: 2,6-iPr2C6H3OH < 2,6-Me2C6H3OH < 2,6-Cl2C6H3OH < 2,6-F2C6H3OH, which correlates with the increasing acidity of the phenols. nih.gov These findings underscore the importance of electronic effects in the design and synthesis of this compound complexes with desired reactivity.
Multidentate and Chelating Phenoxide Ligands
Multidentate ligands, which contain two or more donor atoms, offer enhanced stability to metal complexes through the chelate effect. columbia.edu In the context of this compound chemistry, chelating ligands incorporating one or more phenoxide moieties have been extensively utilized to create robust and well-defined complexes. mdpi.comnii.ac.jp These ligands can enforce specific coordination geometries and can be designed to have a significant impact on the steric and electronic environment of the metal center. mdpi.com
A notable example involves the use of chalcogen-bridged [OEO]-type bis(phenolate) ligands (E = S, Se). mdpi.com The reaction of NbCl5 with a sulfur-bridged bis(phenol) ligand affords the corresponding trichloro niobium(V) complex. mdpi.com X-ray analysis of a related selenium-bridged complex revealed a distorted octahedral geometry around the niobium atom. mdpi.com
Another class of multidentate ligands that has gained prominence is the phenoxyimine ligands. These (O,N)-type ligands have been used to support niobium(V) ethoxide catalysts for ring-opening polymerization. acs.orgresearchgate.net The steric and electronic properties of these ligands can be systematically varied to study their effect on the catalyst's structure and activity. acs.orgresearchgate.net
Role of Ancillary Ligands in Stabilizing Niobium(V) Oxidation State
Imido and Ketimide Ligands
Imido ([NR]2-) and ketimide ([N=CR2]-) ligands are powerful ancillary ligands for stabilizing high-oxidation-state early transition metal complexes. researchgate.net The strong π-donating ability of the imido ligand helps to satisfy the electronic demands of the electron-deficient Nb(V) center. nih.gov Furthermore, the steric bulk of the substituent on the imido nitrogen can be used to control the coordination environment and prevent undesirable side reactions. nih.govresearchgate.net
A series of (arylimido)niobium(V) complexes containing ketimide and phenoxide ligands have been synthesized and structurally characterized. nih.gov For example, the reaction of Nb(NAr)Cl3(dme) with LiOAr' (Ar' = 2,6-iPr2C6H3) yields Nb(NAr)Cl2(OAr')(dme). nih.gov Subsequent reactions of tris(ketimide) complexes with phenols demonstrate the interplay between these ancillary ligands and the phenoxide ligands in determining the final product. acs.orgnih.gov The reaction of Nb(NAr)(N=CtBu2)3 with varying equivalents of 2,6-iPr2C6H3OH leads to the sequential replacement of the ketimide ligands with phenoxide ligands. acs.orgnih.gov
The stability imparted by these ancillary ligands is crucial for the development of this compound complexes with applications in catalysis. nih.gov
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ancillary ligands in organometallic chemistry. unipi.it While their application in niobium chemistry has been less explored compared to later transition metals, recent studies have demonstrated their utility in stabilizing niobium(V) complexes. nih.govacs.org
The use of NHC ligands in conjunction with phenoxide moieties offers exciting possibilities for the design of novel niobium(V) complexes with unique reactivity, potentially leading to new catalytic applications. nih.govrsc.org
Halide Co-ligands
The coordination chemistry of this compound is significantly influenced by the presence of halide co-ligands. The synthesis of mixed halide-phenoxide complexes is a common strategy to modulate the electronic and steric properties of the niobium center.
For instance, the reaction of niobium pentachloride (NbCl₅) with silylated 2-tert-butylphenol (B146161) in carbon tetrachloride yields the mixed chloro-phenoxide complex [NbCl(OC₆H₄C(CH₃)₃-2)₄]. researchgate.net Similarly, reacting NbCl₅ with various substituted phenols can lead to the formation of mixed chlorophenoxides. informaticsglobal.ai These complexes, both as solids and in non-coordinating solvents, have been reported to dimerize via bridging phenoxy groups. informaticsglobal.ai
Trichloro niobium(V) complexes supported by chalcogen-bridged [OEO]-type bis(phenolate) ligands (where E = S, Se) have also been synthesized and characterized. mdpi.com The reaction of NbCl₅ with sulfur-bridged bis(phenol) in toluene (B28343) produces the corresponding trichloro niobium(V) complex in high yield. mdpi.com These syntheses demonstrate the feasibility of incorporating both chloride and phenoxide ligands within the same coordination sphere, leading to complexes with distinct structural and reactive properties.
Furthermore, reactions of (imido)niobium(V) trichloride (B1173362) with lithium aryloxides result in the formation of complexes like Nb(NR')Cl₂(OAr')(dme), showcasing the stepwise replacement of halide ligands with phenoxides. nih.gov The chloride ligands in some niobium(V) aryloxide complexes, such as [Nb(Me-L)Cl₂]₂ and [Nb(tBu-L)Cl₂]₂, have been shown to react smoothly with other reagents, indicating their lability and potential for further functionalization. nih.gov
Formation of Various Coordination Geometries
This compound complexes exhibit a remarkable diversity in their coordination geometries, which is highly dependent on the nature and steric bulk of the phenoxide ligands and any co-ligands present. This structural flexibility is a key feature of their chemistry.
A distorted trigonal-bipyramidal geometry is observed for the pentakis(2,4-dimethylphenoxo) niobium(V) complex, [Nb(OC₆H₃(CH₃)₂-2,4)₅]. arabjchem.org This geometry is also seen in some (arylimido)niobium(V) complexes that contain phenoxide ligands. nih.govacs.org In these cases, the distortion from an ideal geometry is often attributed to the steric demands of the bulky ligands. arabjchem.org
Square-pyramidal geometry has been proposed for niobium(V)-2-tert-butylphenoxide complexes such as [NbCl(OC₆H₄C(CH₃)₃-2)₄] and [Nb(OC₆H₄C(CH₃)₃-2)₅], based on spectral studies and molecular modeling. researchgate.net
Distorted octahedral geometries are also prevalent. For example, trichloro niobium(V) complexes with a selenium-bridged [OEO]-type bis(phenolate) ligand can adopt a distorted octahedral geometry in a facial (fac) arrangement. mdpi.com In other instances, such as with certain imino phenoxide complexes of niobium, a pseudo-octahedral geometry is observed. researchgate.net The meridional (mer) isomer has also been identified for some of these octahedral complexes. mdpi.comcapes.gov.br A distorted octahedral geometry is also found for Nb(N=CᵗBu₂)₂(OC₆F₅)₃(HN=CᵗBu₂). acs.org
A less common, distorted pentagonal bipyramidal geometry has been identified for the anionic metal complex cis-[NbO(ca)₂(H₂O)(OPPh₃)]⁻, where 'ca' represents a chloranilate ligand. mdpi.com The table below summarizes the various coordination geometries observed for selected this compound complexes.
| Compound/Complex Family | Coordination Geometry | Reference(s) |
| [Nb(OC₆H₃(CH₃)₂-2,4)₅] | Distorted Trigonal-Bipyramidal | arabjchem.org |
| (Arylimido)niobium(V) complexes with ketimide and phenoxide ligands | Distorted Trigonal-Bipyramidal | nih.govacs.org |
| [NbCl(OC₆H₄C(CH₃)₃-2)₄] and [Nb(OC₆H₄C(CH₃)₃-2)₅] | Square-Pyramidal | researchgate.net |
| Trichloro niobium(V) complexes with selenium-bridged [OEO]-type bis(phenolate) ligand | Distorted Octahedral (facial) | mdpi.com |
| Imino phenoxide complexes of Niobium | Pseudo-Octahedral | researchgate.net |
| Nb(N=CᵗBu₂)₂(OC₆F₅)₃(HN=CᵗBu₂) | Distorted Octahedral | acs.org |
| [Nb(Me-L)Cl₂]₂ and [Nb(tBu-L)Cl₂]₂ (L = linear-linked aryloxide trimer) | Distorted Octahedral | nih.gov |
| cis-[NbO(ca)₂(H₂O)(OPPh₃)]⁻ | Distorted Pentagonal Bipyramidal | mdpi.com |
Metal-Ligand Bonding Analysis and Electronic Structure
The nature of the metal-ligand bonding in this compound complexes has been a subject of detailed investigation. The Nb-O bond distances provide insight into the degree of pπ-dπ bonding between the oxygen lone pairs of the phenoxide ligand and the empty d-orbitals of the niobium(V) center.
In the complex [Nb(OC₆H₃(CH₃)₂-2,4)₅], the Nb-O bond distances are in the range of 1.95–1.98 Å. arabjchem.org These are slightly longer than in some other reported niobium(V) aryloxides, suggesting a reduced degree of pπ-dπ donation, which can be influenced by the steric bulk of the ligands. arabjchem.org In contrast, Nb-O bond lengths in some niobium(V) phenolato complexes with chalcogen-bridged bis(phenolate) ligands fall within the range of 1.878-1.888 Å. mdpi.com
The electronic structure of these d⁰ metal complexes is characterized by intense ligand-to-metal charge-transfer (LMCT) bands in their electronic absorption spectra. psu.edu For complexes of the type [MX₂(CH₂R')₃] (where M=Nb or Ta, and X is an aryloxide), these bands are observed between 220 and 400 nm. psu.edu The energy of these LMCT bands is highly dependent on the nature of the ligands, with a progressive blue shift observed when moving from chloride to aryloxide to alkoxide co-ligands. psu.edu This shift reflects changes in the energy levels of the highest occupied molecular orbitals (HOMOs), which are primarily centered on the ligands, and the lowest unoccupied molecular orbitals (LUMOs), which are metal-based.
For the [Nb(OC₆H₃Me₂-2,6)₂Me₃] complex, the LMCT band is found at 332 nm, and a weaker band at 278 nm is attributed to the π-π* transition of the aryloxide ligands. psu.edu In the pentakis(2,4-dimethylphenoxo) niobium(V) complex, the HOMO is localized on the phenoxide ligands, while the LUMO is centered on the niobium atom. arabjchem.org The different substituents on the aromatic ring of the aryloxide ligands can affect both the steric and electronic properties of the metal center, thereby modifying the reactivity of the complexes. arabjchem.org
Dimerization and Aggregation Behavior in Solution
In solution, this compound complexes can exhibit a tendency to form dimeric or larger aggregated species, particularly in non-coordinating solvents. This behavior is often driven by the formation of bridging phenoxide or halide ligands, which allows the metal centers to achieve a higher coordination number.
It has been reported that niobium pentaphenoxides and mixed chloro-phenoxides dimerize through phenoxy groups, both in the solid state and in non-coordinating solvents. informaticsglobal.aizenodo.org This dimerization is a common feature for early transition-metal chloride phenoxides. informaticsglobal.ai
More complex systems involving linear-linked aryloxide trimers also show this behavior. For example, the reaction of NbCl₅ with the ligand H₃(Me-L) yields the dimeric complex [Nb(Me-L)Cl₂]₂. nih.govacs.org Similarly, the analogous reaction with the H₃(tBu-L) ligand produces a mixture of dimeric species, [Nb(tBu-L)Cl₂]₂ and [Nb(de-tBu-L)Cl₂]₂. nih.govacs.org The introduction of sterically bulky arylimido ligands can be effective in preventing the formation of such dimeric species. nih.gov
The aggregation state can also be influenced by the solvent. For some organozinc compounds, which can serve as an analogy, discrete aggregated species are observed in apolar solvents, while solvent-separated ion pairs are formed in polar solvents. uu.nl While not directly about niobium phenoxides, this highlights the important role of the solvent in aggregation processes. The formation of small agglomerates has been observed immediately after mixing niobium pentaethoxide solutions with diluted nitric acid, indicating a rapid aggregation process. esrf.fr
Catalytic Applications in Organic and Polymer Chemistry
Olefin Metathesis and Disubstituted Acetylene Polymerization
Niobium(V) complexes containing phenoxide or related alkoxide ligands are significant as precursors to highly active species for olefin metathesis and the polymerization of challenging monomers like disubstituted acetylenes.
The synthesis of active catalysts for olefin metathesis often begins with stable niobium(V) precursors that are subsequently converted into the catalytically active alkylidene species. Research has shown that (arylimido)niobium(V) dichloride or dialkyl complexes are promising precursors for generating these active alkylidenes. acs.org Specifically, (arylimido)niobium(V) complexes that incorporate phenoxide ligands have been synthesized and identified as key intermediates. nih.govacs.orgfigshare.com For example, reacting (imido)niobium(V) trichloride (B1173362) with a lithium phenoxide salt (LiOAr') yields the corresponding niobium(V) phenoxide complex, Nb(NR’)Cl₂(OAr’)(dme), which can serve as a starting point for more complex catalytic systems. nih.govacs.org
While direct catalysis by simple niobium(V) phenoxides is not common, their role as precursors is critical. The active species for metathesis are typically (imido)niobium(V)-alkylidene complexes. Studies have demonstrated that such complexes, bearing highly electron-withdrawing alkoxide ligands like hexafluoro-tert-butoxide [OC(CF₃)₃], exhibit remarkable activity in the ring-opening metathesis polymerization (ROMP) of norbornene and can polymerize internal alkynes. researchgate.netacs.org These polymerizations can proceed in a living manner, affording polymers with narrow molecular weight distributions. researchgate.netacs.org The phenoxide or alkoxide ligand is crucial in stabilizing the high-oxidation-state metal center and modulating the reactivity of the resulting alkylidene catalyst.
Deoxygenation Reactions Catalyzed by Niobium Compounds
Niobium-based catalysts, particularly niobium oxides and phosphates, are effective in hydrodeoxygenation (HDO) reactions, which are vital for upgrading biomass-derived oils into transportation fuels. These reactions remove oxygen from organic molecules, increasing their energy density and stability.
Bio-oils derived from the pyrolysis of lignocellulosic biomass are rich in phenolic compounds, which contribute to their instability and corrosiveness. nih.govresearchgate.netnih.gov Catalytic HDO is a key strategy to upgrade these oils. Niobium(V) oxide (Nb₂O₅) has been shown to be a highly effective support for metal catalysts used in the HDO of phenol (B47542) and its derivatives. researchgate.net The oxophilic nature of niobium—its strong affinity for oxygen—is thought to play a crucial role. For example, in the HDO of phenol, a Pd/Nb₂O₅ catalyst showed a 90-fold higher selectivity towards fully deoxygenated products compared to a conventional Pd/SiO₂ catalyst. The strong interaction between the niobium ions on the support and the oxygen atom of the phenol molecule facilitates the cleavage of the C-O bond. acs.org
The conversion of fatty acids and their esters into renewable diesel and jet fuel is another critical area where niobium catalysts are applied. This process, known as hydroprocessing of esters and fatty acids (HEFA), involves the removal of oxygen from the feedstock. mdpi.com Niobium phosphate (B84403) (NbOPO₄) has been identified as a promising catalyst for this transformation. It can effectively catalyze the hydroprocessing of soybean oil under relatively mild hydrogen pressures. The acidic and redox properties of the niobium phosphate catalyst facilitate a range of reactions, including deoxygenation, isomerization, and cyclization, leading to the production of jet-fuel-range hydrocarbons. mdpi.com
Relationship between Catalyst Structure and Catalytic Performance
The performance of this compound and related catalysts is intrinsically linked to their molecular structure, including the electronic and steric properties of the ligands.
In polymerization reactions , the structure of the phenoxyimine ligand directly impacts the catalyst's ability to control polymer growth. For the ROP of cyclic esters, bulky substituents on the phenoxide ligand can create a more defined coordination sphere around the niobium center. This steric hindrance can prevent side reactions, such as transesterification, that lead to a broadening of the molecular weight distribution. Electron-withdrawing groups on the phenoxide ring can increase the Lewis acidity of the niobium center, potentially increasing the rate of polymerization. The interplay between these steric and electronic factors allows for the fine-tuning of catalytic activity and control over polymer properties like polydispersity. nih.gov
For olefin metathesis , the phenoxide or alkoxide ligand serves as an ancillary or "spectator" ligand that stabilizes the active metal-alkylidene center. The choice of this ligand is critical. Highly electron-withdrawing alkoxides, such as hexafluoro-tert-butoxide, are used to generate highly active or "user-friendly" catalysts for the polymerization of challenging substrates like disubstituted acetylenes. researchgate.netacs.org The synthesis of stable (arylimido)niobium(V) complexes containing bulky phenoxide ligands provides a versatile platform from which various active catalysts can be generated, demonstrating that the precursor's structure dictates the properties of the final active species. nih.govacs.org
Influence of Ligand Environment on Activity and Selectivity
The ligand framework surrounding the niobium(V) center plays a critical role in determining the catalyst's activity and selectivity. Modifications to the steric and electronic properties of the phenoxide ligand can profoundly influence the polymerization outcome, including reaction rate, control over polymer molecular weight, and the dispersity (Đ) of the resulting polymer chains.
Research has focused on niobium(V) ethoxide complexes supported by various phenoxyimine ligands. These ligands chelate to the niobium center through the phenoxy-oxygen and the imine-nitrogen, creating a stable pseudo-octahedral geometry. nih.gov By systematically altering substituents on the phenoxide aromatic ring and the imine group, researchers have been able to fine-tune the catalyst's performance. nih.gov
For the ROP of ε-caprolactone (CL), both the electronic and steric nature of the ligand substituents are crucial. For instance, niobium catalysts featuring chloro-containing phenoxyimine ligands have demonstrated superior control over the polymerization process, yielding polymers with predictable molecular weights and low dispersity. nih.gov In contrast, the parent homoleptic alkoxide, Niobium(V) ethoxide (Nb(OEt)₅), polymerizes CL much faster but with very poor control (Đ = 2.15). acs.org The introduction of the phenoxyimine ligand universally enhances polymerization control, albeit at the cost of a reduced reaction rate. acs.org
In the case of rac-lactide (LA) polymerization, the trends are less direct, but the presence of the phenoxyimine ligand still imparts better control compared to the homoleptic alkoxide. nih.gov The interplay between the ligand and the metal center is key to the catalyst's efficacy; however, studies comparing structurally identical niobium and tantalum complexes have shown that the ligand environment, rather than the choice between these two group V metals, is the dominant factor governing catalytic performance. nih.gov
The following interactive table summarizes the performance of various niobium(V) phenoxyimine ethoxide catalysts in the ROP of ε-caprolactone, illustrating the impact of ligand substitution on catalytic control.
| Catalyst System | Key Ligand Feature | Conversion Time (h) | Dispersity (Đ) | Polymerization Control |
|---|---|---|---|---|
| Nb(OEt)₅ | No phenoxide ligand | 0.25 | 2.15 | Poor |
| Nb-phenoxyimine Complex 1 | Standard phenoxyimine | >1 | 1.52 | Moderate |
| Nb-phenoxyimine Complex 2 | Chloro-substituted phenoxide | ~3 | 1.27 | Good |
| Nb-phenoxyimine Complex 3 | tert-Butyl substituted phenoxide | 1 | 1.83 | Moderate |
Data synthesized from studies on niobium(V) phenoxyimine ethoxide complexes in the solventless ROP of ε-caprolactone at 140°C. nih.govacs.org
Catalyst Stability and Deactivation Pathways
The stability of a catalyst is paramount for its practical application, ensuring consistent activity and product quality over time. Niobium-based catalysts, in general, are noted for their high chemical stability, often attributed to the robustness of the Nb(V) oxidation state. niobium.tech However, molecular catalysts like this compound complexes can be susceptible to specific deactivation pathways that may limit their lifetime or alter their selectivity.
One significant process that affects selectivity, particularly in copolymerization, is transesterification . When polymerizing a mixture of lactide and ε-caprolactone with the intent of creating block copolymers, this compound catalysts can facilitate transesterification reactions between the growing polymer chains. acs.org This scrambling of ester linkages results in the formation of random copolymers instead of the desired block architecture. acs.org While the catalyst remains active for polymerization, its ability to control the polymer microstructure is compromised, which can be considered a form of deactivation in the context of controlled polymerization.
Hydrolysis represents another potential deactivation pathway. Niobium alkoxide and phenoxide complexes can be sensitive to moisture. The presence of water can lead to the hydrolysis of the Nb-O bond, potentially forming less active or inactive niobium oxide or hydroxide (B78521) species. researchgate.netmdpi.com Therefore, reactions involving these catalysts are typically conducted under strict inert atmosphere conditions, using dry solvents and monomers to preserve catalyst integrity.
Ligand degradation or rearrangement under thermal stress could also contribute to deactivation. The polymerization reactions are often carried out at elevated temperatures (e.g., 140°C), which can test the stability of the organic ligand framework. nih.gov While the phenoxyimine ligands are generally robust, side reactions or ligand dissociation could lead to the formation of less-defined, and potentially less active, catalytic species. For instance, certain sterically demanding ligands have been observed to adopt alternative coordination modes, and the resulting complexes showed signs of instability, precluding their use as catalysts. acs.org
Finally, as with many catalytic systems, impurities in the monomer feed or reaction environment can act as catalyst poisons . These substances can coordinate to the niobium center more strongly than the intended monomer, blocking the active site and inhibiting polymerization.
Despite these potential pathways, this compound complexes are generally considered stable and efficient catalysts for ROP when used under appropriate anhydrous and anaerobic conditions.
Advanced Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Structural Optimization.nih.gov
Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of transition metal complexes. For a series of niobium(V) 2-ethylphenoxide complexes with the general formula [NbCl5-n(OC6H4C2H5-2)n] (where n = 1 to 5), DFT calculations have been employed to determine their most stable electronic ground-state geometries. nih.gov These calculations are crucial for understanding the three-dimensional arrangement of atoms and the nature of the coordination environment around the central niobium atom. nih.gov
Prediction of Coordination Geometries.nih.gov
Based on the optimized ground-state geometries, the coordination environment around the niobium center was predicted. A structural index parameter, known as the τ value, was calculated to differentiate between various five-coordinate geometries. The τ parameter provides a quantitative measure, with a value of 0 indicating a perfect square pyramidal geometry and a value of 1 corresponding to an ideal trigonal-bipyramidal geometry. For the [NbCl5-n(OC6H4C2H5-2)n] complexes, the calculated τ values suggested a distorted trigonal-bipyramidal geometry around the niobium atom. nih.gov This prediction is vital for understanding the steric and electronic interactions that dictate the complexes' stability and reactivity. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior. Through computational analysis, the distribution and energy levels of molecular orbitals can be characterized, providing a detailed picture of bonding and electronic transitions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization.nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov
For the series of niobium(V) 2-ethylphenoxide complexes, the HOMO and LUMO energies were calculated from the optimized geometries. The results of these calculations are summarized in the table below. nih.gov
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|
Where OAr represents the 2-ethylphenoxide ligand (OC6H4C2H5-2). nih.gov
A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. The data shows that as the number of bulky 2-ethylphenoxide ligands increases, the energy gap widens, suggesting that the fully substituted [Nb(OAr)5] complex is the most stable among the series. nih.gov
Analysis of Molecular Orbital Contributions (TDOS, PDOS).nih.gov
To further understand the bonding within these complexes, the contributions of different atoms and orbitals to the molecular orbitals were analyzed using Total Density of States (TDOS) and Partial Density of States (PDOS) plots. These plots illustrate the energy distribution of the molecular orbitals and reveal the character of the valence and conduction bands. The PDOS analysis, in particular, allows for the decomposition of the total density of states into contributions from specific atoms or orbital types (s, p, d). This detailed analysis helps to identify the orbitals involved in the Nb-O and Nb-Cl bonds and to understand the nature of the frontier orbitals (HOMO and LUMO). nih.gov
Computational Prediction of Reactivity Parameters.nih.gov
The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors that quantify different aspects of a molecule's reactivity. These parameters provide a theoretical framework for predicting how a molecule will behave in a chemical reaction. nih.gov The key reactivity parameters calculated for the niobium(V) 2-ethylphenoxide complexes are presented below. nih.gov
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Chemical Potential (μ): The escaping tendency of electrons from a system. μ = (EHOMO + ELUMO) / 2
Hardness (η): The resistance to change in electron distribution. η = (ELUMO - EHOMO) / 2
Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons. S = 1 / (2η)
Electronegativity (χ): The power of an atom to attract electrons to itself. χ = -μ
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. ω = μ2 / (2η)
The calculated values for these parameters provide a quantitative basis for comparing the reactivity of the different complexes in the series. nih.gov
| Complex | I (eV) | A (eV) | μ (eV) | η (eV) | S (eV-1) | χ (eV) | ω (eV) |
|---|
Where OAr represents the 2-ethylphenoxide ligand (OC6H4C2H5-2). nih.gov
These theoretical investigations demonstrate the power of computational chemistry to provide a detailed understanding of the structural and electronic properties of niobium(V) phenoxide complexes, offering valuable predictions of their geometry and chemical reactivity. nih.gov
Ionization Potential and Electron Affinity
The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These properties are crucial indicators of a molecule's ability to participate in redox reactions. They can be calculated using various quantum chemical methods, including Density Functional Theory (DFT). For an exact DFT functional, the negative of the highest occupied molecular orbital (HOMO) energy corresponds to the ionization potential. However, with approximate functionals commonly used, this relationship is not exact, and the IP is more accurately calculated as the energy difference between the cationic and neutral species. Similarly, the EA can be calculated from the energy difference between the neutral and anionic species.
While specific calculated values for this compound are not readily found, a computational study on Niobium monoxide (NbO) using multi-reference configuration interaction and coupled cluster calculations reported calculated ionization energies and electron affinities that were in excellent agreement with experimental values, demonstrating the capability of these methods for niobium-containing species. nih.gov
Chemical Potential, Hardness, and Softness
Chemical potential (μ), chemical hardness (η), and chemical softness (S) are key concepts in conceptual DFT that help in understanding the stability and reactivity of a molecule.
Chemical Potential (μ): This is a measure of the escaping tendency of an electron from a system and is defined as the negative of electronegativity (χ). It can be approximated as the average of the negative of the ionization potential and electron affinity: μ = - (IP + EA) / 2
Chemical Hardness (η): This property measures the resistance of a molecule to a change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as: η = (IP - EA) / 2
Chemical Softness (S): This is the reciprocal of chemical hardness and indicates the polarizability of a molecule: S = 1 / η
These parameters are valuable in predicting the behavior of this compound in reactions, particularly in the context of Hard and Soft Acids and Bases (HSAB) theory.
Global Electrophilicity Index
The global electrophilicity index (ω) is a measure of the electrophilic character of a molecule. It quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. The index is calculated using the chemical potential and chemical hardness as follows: ω = μ² / (2η)
A higher value of ω indicates a greater electrophilic nature. This index would be particularly useful in understanding the reactivity of this compound towards nucleophiles.
Computational Studies of Reaction Mechanisms
Computational studies are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates. For this compound and related complexes, such studies can provide insights into proton transfer and ligand exchange processes.
Elucidation of Proton Transfer Pathways
Experimental studies on (arylimido)niobium(V) complexes containing both ketimide and phenoxide ligands suggest that their reactions with phenols and alcohols proceed through a mechanism involving the coordination of the alcohol or phenol (B47542) to the niobium center, followed by a proton transfer. acs.org For instance, the reaction of Nb(NAr)(N=CtBu2)2(OAr') with 2,4,6-Me3C6H2OH resulted in disproportionation products, which strongly indicates a rapid equilibrium involving proton transfer between the ketimide and phenoxide ligands. acs.org
While detailed computational energetic profiles for these specific reactions are not published, DFT studies on proton transfer reactions in other systems have been used to benchmark the accuracy of different functionals for describing reaction barriers and structures. researchgate.net Such computational approaches could be applied to this compound to map out the potential energy surface for proton transfer from an incoming phenol to a coordinated phenoxide or other basic ligand, thereby providing a quantitative understanding of the reaction pathway.
Energetic Profiles of Ligand Exchange Processes
Ligand exchange is a fundamental reaction in coordination chemistry. In the context of this compound, this could involve the exchange of one phenoxide ligand for another. The observation of disproportionation in the reaction of Nb(NAr)(N=CtBu2)2(OAr') with a different phenol suggests that such phenoxy exchange reactions can be facile. acs.org
Emerging Research Directions and Future Outlook
Development of Novel Phenoxide Ligand Architectures
The design and synthesis of novel phenoxide ligands are central to advancing niobium(v) chemistry. Scientists are moving beyond simple phenols to create complex, multifunctional ligands that can precisely control the electronic and steric environment of the niobium center.
A key area of development is the incorporation of additional donor atoms into the phenoxide framework, creating multidentate ligands. For instance, phenoxyimine ligands, which combine a phenoxide group with an imine donor, have been shown to form stable complexes with niobium(v). soton.ac.ukacs.org The steric and electronic properties of these ligands can be fine-tuned by varying the substituents on both the phenoxy and imine moieties. acs.org Research has demonstrated the synthesis of a range of niobium and tantalum alkoxide catalysts supported by various phenoxyimine ligands, with modifications on the phenoxy group (with tert-butyl, chloro, and methoxy (B1213986) groups) and the imine group (with phenyl, 2,6-dimethylphenyl, 2,6-diisopropylphenyl, and 2,4,6-tritert-butylphenyl). acs.org
Researchers are also exploring the use of benzotriazole (B28993) and benzoxazole (B165842) phenoxide pro-ligands to synthesize both mononuclear and tetranuclear niobium(v) complexes. researchgate.net These ligands, bearing different substituents at the ortho and para positions of the phenol (B47542) rings, allow for the creation of a diverse family of complexes with varying reactivity. researchgate.net The development of dianionic OCO-pincer benzimidazolylidene ligands has also led to the synthesis of rare niobium(V) imido N-heterocyclic carbene (NHC) complexes. nih.gov
The table below summarizes some of the novel ligand architectures being explored in niobium(V) phenoxide chemistry.
| Ligand Type | Description | Example Complex |
| Phenoxyimine | Combines a phenoxide with an imine donor. | (2-tert-butyl-6-cyclohexyliminomethyl-phenoxy)[2-tert-butyl-6-(1-cyclohexylamido-2-ethylamido-propyl)-phenoxy]niobium diethylamide soton.ac.uk |
| Linked Aryloxide Trimers | Linear chain of three aryloxide units. | [Nb(Me-L)Cl2]2 (where Me-L is 2,6-bis(4,6-dimethylsalicyl)-4-tert-butylphenol) nih.gov |
| Benzoxazole Phenoxide | Phenoxide with a benzoxazole substituent. | Mononuclear and tetranuclear niobium complexes for ring-opening polymerization. researchgate.net |
| OCO-Pincer NHC | Dianionic ligand with a central N-heterocyclic carbene donor flanked by two phenoxides. | [NbL1(NtBu)PyCl] (where L1 is a dianionic OCO-pincer benzimidazolylidene ligand) nih.gov |
| Chalcogen-Bridged Bis(phenolate) | Two phenoxide units linked by a sulfur or selenium atom. | Trichloro and tribenzyl niobium(V) complexes with [OEO]-type ligands (E = S, Se). mdpi.com |
Exploration of Niobium(V) Phenoxides in New Catalytic Transformations
This compound complexes are showing significant promise as catalysts in a variety of organic transformations, moving beyond their initial applications.
Olefin Polymerization and Metathesis: (Arylimido)niobium(V) complexes containing phenoxide ligands have been investigated as catalysts for olefin polymerization. nih.govacs.org For instance, complexes like Nb(NAr)Cl2(OAr')(dme) have been tested for ethylene (B1197577) polymerization in the presence of methylaluminoxane (B55162) (MAO), although they have shown low catalytic activities, potentially due to the strong coordination of the dme ligand. acs.org More promising results have been obtained with (arylimido)niobium(V)-alkylidene complexes, which exhibit high catalytic activities for the ring-opening metathesis polymerization (ROMP) of cyclic olefins like norbornene and the metathesis polymerization of disubstituted acetylenes. acs.org
Ring-Opening Polymerization (ROP) of Lactones and Other Cyclic Esters: this compound complexes are effective catalysts for the ring-opening polymerization of lactones. researchgate.netresearchgate.net Imino phenoxide complexes of niobium have demonstrated precise control over the ROP of lactides and ε-caprolactone. researchgate.net Cationic niobium(V) alkoxide complexes supported by amine tris(phenolate) ligands can initiate the ROP of ε-caprolactone, δ-valerolactone, and rac-β-butyrolactone. researchgate.netacs.org The catalytic activity can be influenced by the specific phenoxide ligand used, with electron-withdrawing substituents on the ligand sometimes leading to superior performance in terms of activity and control over the polymer's molecular weight. researchgate.net
Other Catalytic Applications: The catalytic potential of niobium(V) phenoxides extends to other transformations as well. For example, niobium(V) oxide, often prepared from phenoxide precursors, is a solid acid catalyst that can be used in the hydration of alkynes. osti.gov Niobium-based catalysts have also been explored for the isomerization and dehydrogenation of methyl oleate, a component of biodiesel. ufv.br Furthermore, oxido- and mixed-ligand peroxido complexes of niobium(V) have been shown to be efficient catalysts for the eco-friendly epoxidation of styrene. rsc.org
The table below highlights some of the catalytic applications of Niobium(V) phenoxides.
| Catalytic Transformation | Catalyst Type | Key Findings |
| Ethylene Polymerization | (Arylimido)this compound complexes | Low to moderate activity with MAO cocatalyst. soton.ac.ukacs.org |
| Ring-Opening Metathesis Polymerization (ROMP) | (Arylimido)niobium(V)-alkylidene complexes | High activity for ROMP of norbornene and polymerization of disubstituted acetylenes. acs.org |
| Ring-Opening Polymerization (ROP) of Lactones | Imino phenoxide and amine tris(phenolate) niobium(V) complexes | Precise control over polymerization of lactides, ε-caprolactone, and other lactones. researchgate.netresearchgate.netacs.org |
| Alkyne Hydration | Mesoporous niobium(V) oxide (from phenoxide precursors) | Solid acid catalyst for the hydration of alkynes. osti.gov |
| Styrene Epoxidation | Oxido- and mixed-ligand peroxido niobium(V) complexes | Efficient catalysts for eco-friendly epoxidation. rsc.org |
Integration with Mesoporous and Nanostructured Materials
A significant trend in the application of niobium(v) compounds is their integration with mesoporous and nanostructured materials to enhance their catalytic performance. While niobium oxides themselves can have low surface areas, creating mesoporous or nanostructured forms, or supporting them on other materials, can dramatically improve their properties. ufv.br
Mesoporous Niobium Oxides: Mesoporous niobium(V) oxide (Nb2O5) can be synthesized using both hard and soft templating methods. osti.gov These materials possess high surface areas and can function as solid acid catalysts. osti.gov For instance, mesoporous crystalline Nb2O5 has been successfully used as a catalyst for the hydration of alkynes. osti.gov The pore sizes of these materials can be tuned by controlling the synthesis conditions, such as the amount and size of the surfactant used in soft templating. osti.gov
Nanostructured Niobium Oxides: Nanoparticles and other nanostructures of Nb2O5 can be obtained through methods like sol-gel and precipitation, often using niobium alkoxides (which can be derived from phenoxides) as precursors. scielo.brmdpi.com These nanostructured materials offer improved surface properties for catalysis. ufv.br For example, niobium phosphate (B84403) dispersed in mesoporous silica (B1680970) (NbOPO4/SBA-15) has been used as a catalyst for the conversion of furan (B31954) compounds derived from biomass. ufv.br
Supported Niobium Catalysts: this compound complexes can be supported on porous materials to create heterogeneous catalysts. This approach combines the well-defined active sites of the molecular complex with the practical advantages of a solid support, such as easy separation and recyclability. For example, niobium metallocenes have been deposited into mesoporous silica for use in the epoxidation of limonene. mdpi-res.com The interaction between the niobium species and the support can also influence the catalytic activity. ufv.br
The table below provides examples of how Niobium(V) phenoxides are integrated with advanced materials.
| Material Type | Synthesis/Integration Method | Application |
| Mesoporous Niobium Oxide | Templating methods | Solid acid catalysis (e.g., alkyne hydration). osti.gov |
| Nanostructured Niobium Oxide | Sol-gel from niobium alkoxide precursors | Catalysis for biomass conversion. ufv.brscielo.br |
| Supported Niobium Catalysts | Deposition of niobium complexes onto mesoporous silica | Epoxidation of olefins. mdpi-res.com |
| Mesoporous Niobium Oxide Composites | Intercalation of organometallic complexes into mesoporous Nb2O5 | Magnetic materials. researchgate.net |
Advanced Spectroscopic Techniques for in situ Characterization
Understanding the behavior of this compound complexes during catalytic reactions requires sophisticated characterization techniques that can provide information in real-time. Advanced spectroscopic methods are crucial for elucidating reaction mechanisms and identifying active species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing the structure of this compound complexes in solution. acs.org 1H and 13C NMR spectra can confirm the coordination of the phenoxide ligand by observing the disappearance of the phenolic -OH proton signal. journalijcar.org Two-dimensional NMR techniques and variable-temperature NMR studies can provide further insights into the solution-state structure and dynamics of these complexes. acs.org For example, low-temperature 1H NMR was required to obtain well-resolved signals for a cationic niobium(V) alkoxide complex with ε-caprolactone, confirming that the solid-state structure was retained in solution. acs.org
X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides definitive structural information for crystalline this compound complexes. nih.govdoi.org This technique allows for the precise determination of bond lengths and angles, revealing details about the coordination environment of the niobium center and the conformation of the phenoxide ligands. mdpi.comnih.gov
Infrared (IR) and Raman Spectroscopy: FTIR and Raman spectroscopy are used to identify the functional groups present in the complexes and to probe the nature of the niobium-oxygen bonds. rsc.org These techniques are particularly useful for confirming the formation of the final niobium oxide (Nb2O5) residue after thermal decomposition of phenoxide precursors. primescholars.com
Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complexes and to identify the species present in solution. journalijcar.org High-resolution mass spectrometry can detect intact cationic complexes in solution, even if they are prone to ligand dissociation. acs.org
In situ Spectroscopic Studies: The development of in situ spectroscopic techniques is a key area of research. These methods allow for the monitoring of catalytic reactions as they occur, providing valuable mechanistic information. For example, in situ IR or NMR spectroscopy can be used to observe the coordination of substrates to the niobium center and the formation of intermediates. While specific examples for niobium(v) phenoxides are still emerging, the application of such techniques to related catalytic systems highlights their potential.
The table below lists some of the advanced spectroscopic techniques used for characterizing Niobium(V) phenoxides.
| Technique | Information Obtained |
| NMR Spectroscopy (1D, 2D, VT) | Solution-state structure, dynamics, ligand coordination. acs.orgacs.orgjournalijcar.org |
| X-ray Diffraction | Solid-state structure, bond lengths and angles, coordination geometry. nih.govmdpi.comnih.gov |
| IR and Raman Spectroscopy | Functional groups, nature of metal-ligand bonds. rsc.orgprimescholars.com |
| Mass Spectrometry | Molecular weight, identification of species in solution. acs.orgjournalijcar.org |
Further Elucidation of Structure-Reactivity Relationships
A central goal in the study of this compound complexes is to understand the relationship between their structure and their reactivity. By systematically modifying the phenoxide ligand and observing the resulting changes in catalytic performance, researchers can develop principles for designing more effective catalysts.
Steric and Electronic Effects: The substituents on the phenoxide ligand have a profound impact on the properties of the niobium complex. Bulky substituents can create a more sterically hindered environment around the metal center, which can influence substrate access and selectivity. primescholars.com The electronic properties of the substituents (electron-donating or electron-withdrawing) can modulate the Lewis acidity of the niobium center, affecting its ability to activate substrates. researchgate.net For example, in the ring-opening polymerization of glycidol, a niobium complex with electron-withdrawing substituents on the benzoxazole phenoxide ligand showed superior catalytic behavior. researchgate.net
Ligand Coordination and Geometry: The way in which the phenoxide ligand coordinates to the niobium center is a critical determinant of reactivity. Multidentate ligands can enforce specific coordination geometries, which can pre-organize the active site for catalysis. nih.gov The flexibility or rigidity of the ligand framework also plays a role. For example, the ability of linear-linked aryloxide trimers to adopt different conformations can lead to the formation of different types of niobium complexes. nih.gov
Kinetic and Mechanistic Studies: Detailed kinetic studies are essential for understanding the factors that control the rate and mechanism of catalytic reactions. For instance, a kinetic evaluation of the substitution of a coordinated triphenylphosphine (B44618) oxide ligand in a niobium(V) complex by various pyridine-type nucleophiles showed a clear correlation between the reaction rate and the Brønsted-donating ability of the incoming ligand. researcher.life The activation parameters (enthalpy and entropy of activation) derived from these studies can provide insights into the reaction mechanism, such as whether it proceeds through an associative or dissociative pathway. researcher.life
Disproportionation and Ligand Exchange: In some cases, this compound complexes can undergo disproportionation or ligand exchange reactions. For example, the reaction of a niobium(V) ketimide phenoxide complex with a different phenol led to the formation of disproportionation products, indicating a fast equilibrium between the ketimide and phenoxide ligands. nih.govacs.org Understanding these processes is crucial for predicting the behavior of the catalyst under reaction conditions.
The table below summarizes key aspects of structure-reactivity relationships in Niobium(V) phenoxides.
| Structural Feature | Influence on Reactivity | Example |
| Ligand Substituents (Steric/Electronic) | Affects Lewis acidity, substrate access, and selectivity. | Electron-withdrawing groups on a benzoxazole phenoxide ligand enhance ROP activity. researchgate.net |
| Coordination Mode | Determines the geometry of the active site. | Different conformations of linked aryloxide trimers lead to different complex structures. nih.gov |
| Reaction Kinetics | Provides insight into the reaction mechanism. | Associative substitution mechanism determined from activation parameters. researcher.life |
| Ligand Exchange Equilibria | Can lead to changes in the active catalyst species. | Fast equilibrium between ketimide and phenoxide ligands observed. nih.govacs.org |
Computational Chemistry for Predictive Design of New Complexes
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for studying this compound complexes. DFT calculations can provide valuable insights into the structure, bonding, and reactivity of these compounds, complementing experimental studies and guiding the design of new catalysts.
Geometric and Electronic Structure: DFT can be used to optimize the geometry of this compound complexes, predicting bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. researchgate.net These calculations also provide information about the electronic structure of the complexes, such as the distribution of electron density and the nature of the frontier molecular orbitals. This information is crucial for understanding the bonding between the niobium center and the phenoxide ligand and for predicting the reactivity of the complex.
Mechanistic Studies: DFT is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface for a catalytic reaction. This allows them to identify the most likely reaction pathway and to understand the factors that control the rate and selectivity of the reaction. For example, DFT calculations have been used to investigate the hydrolysis of niobium(v) amidinate complexes, revealing the role of hydrogen-bonded intermediates in facilitating proton transfer. researcher.life
Spectroscopic Predictions: DFT calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. kotohiro-nomura.com Comparing these predicted spectra with experimental data can help to confirm the structure of a complex and to assign the observed spectral features. Time-dependent DFT (TD-DFT) can be used to study electronic excitations and to predict UV-visible spectra. kotohiro-nomura.com
Predictive Design: Ultimately, the goal of using computational chemistry is to move towards the predictive design of new catalysts. By developing a thorough understanding of the structure-property relationships in this compound complexes through a combination of experimental and computational studies, researchers can begin to design new ligands and complexes with desired catalytic properties in silico, before undertaking their synthesis in the laboratory. This approach has the potential to significantly accelerate the discovery of new and improved catalysts.
The table below highlights the applications of computational chemistry in the study of Niobium(V) phenoxides.
| Computational Method | Application |
| Density Functional Theory (DFT) | Geometric optimization, electronic structure analysis, mechanistic studies. researcher.liferesearchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-visible spectra, analysis of electronic transitions. kotohiro-nomura.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, such as enzymes or supported catalysts. |
Q & A
Basic: What are the standard electrochemical methods for synthesizing metallic niobium from Nb(V) phenoxide precursors?
Answer:
Electrochemical reduction of Nb(V) phenoxide derivatives typically involves molten salt electrolytes (e.g., NaCl-KCl) at temperatures around 700°C. Key parameters include:
- O/Nb molar ratio : Maintaining O/Nb ≤ 0.2 in the melt ensures pure metallic niobium deposition, as higher ratios (>0.4) lead to suboxide formation (e.g., Nb₄O₅) .
- Applied potential : A potential of -0.470 V vs Ni²⁺/Ni yields oxygen-free niobium, confirmed via EDAX and XRD .
- Surface pretreatment : Niobium substrates must be etched with hydrofluoric acid to remove native oxides before electrodeposition .
Basic: Which characterization techniques are essential for confirming the purity of Nb(V) phenoxide derivatives?
Answer:
Critical techniques include:
- X-ray diffraction (XRD) : Identifies crystalline phases (e.g., distinguishes metallic Nb from NbO or Nb₄O₅) .
- Energy-dispersive X-ray spectroscopy (EDAX) : Quantifies elemental composition and detects oxygen contamination .
- Scanning electron microscopy (SEM) : Reveals morphological features (e.g., needle-like suboxide structures at O/Nb > 0.4) .
- Thermogravimetric analysis (TGA) : Monitors thermal stability and decomposition pathways of phenoxide complexes .
Advanced: How can researchers resolve contradictions in the literature regarding niobium oxide polymorphs formed during Nb(V) phenoxide reduction?
Answer:
Discrepancies arise from varying synthesis conditions (e.g., temperature, O/Nb ratios) and historical nomenclature inconsistencies. To address this:
- Temperature-controlled synthesis : Polymorphs like TT-, T-, or H-Nb₂O₅ form at distinct temperature ranges (e.g., <600°C vs >1000°C) .
- Standardized characterization : Use high-resolution XRD and Raman spectroscopy to differentiate phases (e.g., ε-Nb₂O₅ vs. monoclinic Nb₁₂O₂₉) .
- Replicate historical methods : Follow Schäfer et al.’s protocols (1966) to reproduce polymorph classifications and reconcile conflicting reports .
Advanced: What methodologies optimize the synthesis of Nb(V) phenoxide complexes while minimizing oxide contamination?
Answer:
- Inert atmosphere processing : Conduct reactions under argon/glovebox conditions to prevent hydrolysis of phenoxide ligands .
- Precursor purification : Use sublimation or recrystallization to remove trace oxides from Nb(V) chloride starting materials .
- Redox monitoring : Employ cyclic voltammetry in molten salts to track Nb(V)→Nb(IV)→Nb transitions and adjust potentials dynamically .
- Post-synthesis treatment : Anneal deposits at 500°C under vacuum to desorb residual oxygen .
Advanced: How do reaction kinetics and temperature influence the chlorination pathways of Nb(V) oxide in phenoxide-based systems?
Answer:
- Temperature-dependent pathways : At 800–1000°C, Nb₂O₅ reacts with Cl₂/CO to form NbCl₅ exclusively. Above 1000°C, NbOCl₃ co-forms due to partial oxide reduction .
- Kinetic modeling : Apply the shrinking core model to predict reaction times (e.g., 31.63 min for complete conversion at 1000°C vs 162.60 min at 800°C) .
- Ligand effects : Phenoxide ligands alter reactivity by stabilizing intermediate Nb(V) oxo-halide complexes, requiring adjusted Cl₂ partial pressures .
Advanced: How can plasma electrolytic polishing parameters be optimized for niobium surfaces treated with Nb(V) phenoxide coatings?
Answer:
- Voltage/current tuning : Use 280–300 V and 0.18–0.20 A/cm² for niobium to maximize surface smoothness (ΔRa/Δmsp >0) .
- Electrolyte selection : Avoid HF-containing solutions to prevent pitting; instead, use niobium oxalate electrolytes for defect-free amorphous oxide layers .
- Post-treatment analysis : Combine profilometry and SEM to quantify roughness changes and detect suboxide inclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
